molecular formula C14H10ClNO B2522871 3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole CAS No. 1245131-14-9

3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole

Cat. No.: B2522871
CAS No.: 1245131-14-9
M. Wt: 243.69
InChI Key: XSTGYAWYMVWSLI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole is a high-purity synthetic intermediate belonging to the isoxazole class of five-membered heterocyclic compounds, which contain adjacent oxygen and nitrogen atoms. This compound is specifically designed for use in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer agents. The chloromethyl group at the 3-position serves as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions, while the 2-naphthalenyl moiety at the 5-position provides a bulky aromatic system that can enhance interactions with biological targets. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, with recent research highlighting their significant potential as anticancer agents. These compounds can operate through multiple mechanisms of action, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key enzymatic targets such as protein kinases and histone deacetylases (HDACs) . The 3,5-diaryl-substituted isoxazole scaffold, which this compound represents, is a privileged structure in anticancer drug discovery due to its ability to mimic other pharmacophores and participate in key hydrophobic and stacking interactions within enzyme active sites . Studies on structurally similar 3,5-diarylisoxazole derivatives have shown potent and selective antiproliferative activity against various human cancer cell lines. The presence of the chloromethyl group is a critical structural feature that allows researchers to rapidly generate diverse libraries of analogs for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacological properties . This compound is supplied for research use only and is intended for qualified laboratory professionals. It is not for diagnostic or therapeutic applications. Researchers handling this compound should adhere to all appropriate safety protocols.

Properties

IUPAC Name

3-(chloromethyl)-5-naphthalen-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTGYAWYMVWSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole typically involves the reaction of 2-naphthalenyl isoxazole with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient scaling up of the synthesis process while ensuring product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized.

Major Products Formed

    Substitution Reactions: Formation of 3-(Aminomethyl)-5-(2-naphthalenyl)isoxazole, 3-(Thiophenylmethyl)-5-(2-naphthalenyl)isoxazole, etc.

    Oxidation Reactions: Formation of 3-(Formylmethyl)-5-(2-naphthalenyl)isoxazole, 3-(Carboxymethyl)-5-(2-naphthalenyl)isoxazole, etc.

    Reduction Reactions: Formation of 3-(Chloromethyl)-5-(2-naphthalenyl)isoxazoline, etc.

Scientific Research Applications

3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The naphthalenyl group contributes to the compound’s ability to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole with analogous isoxazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₄H₁₁ClNO 244.70 Not Reported 3-ClCH₂, 5-naphthalenyl
5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole C₁₀H₇Cl₂NO 228.07 103–105 5-ClCH₂, 3-4-Cl-C₆H₄
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole C₁₁H₉ClFNO 237.65 Not Reported 4-ClCH₂, 3-4-F-C₆H₄, 5-CH₃
3-Heptyl-5-(naphthalen-2-yl)isoxazole C₂₀H₂₃NO 297.41 Not Reported 3-C₇H₁₅, 5-naphthalenyl
3-(2-Chlorophenyl)-5-(4-nitrophenyl)isoxazole C₁₅H₁₀ClN₂O₃ 315.71 Not Reported 3-2-Cl-C₆H₄, 5-4-NO₂-C₆H₄

Key Observations :

  • Substituent Effects : The 2-naphthalenyl group in the target compound introduces steric bulk and extended π-conjugation compared to phenyl or halogenated phenyl groups in analogs like 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole . This may enhance hydrophobic interactions in biological systems but reduce solubility.
  • Reactivity: The chloromethyl group at the 3-position (as opposed to the 5-position in C₁₀H₇Cl₂NO) increases electrophilicity, favoring nucleophilic substitution reactions for further derivatization .
  • Thermal Stability : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit higher melting points due to stronger intermolecular interactions, whereas naphthalene-containing derivatives may have lower crystallinity .

Comparison with Analogues :

  • 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole : Synthesized using sodium hydroxide and triethylamine, achieving 80–90% yields for intermediate oximes .
  • 3-Heptyl-5-(naphthalen-2-yl)isoxazole: Prepared via domino reductive Nef reaction/cyclization of β-nitroenones, highlighting alternative routes for alkyl-substituted derivatives .
Antifungal Activity
  • 3-(2-Chlorophenyl)-5-(4-nitrophenyl)isoxazole : Exhibited potent antifungal activity against Pythium aphanidermatum (ED₅₀ < 100 mg/L), attributed to electron-withdrawing nitro and chloro groups enhancing membrane disruption .
  • Target Compound : The naphthalene moiety may improve activity against fungal pathogens like Fusarium spp. due to enhanced lipophilicity and membrane penetration .
Antimicrobial Activity
  • 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole : Demonstrated moderate activity against Xanthomonas campestris and Pseudomonas syringae .
Structural Insights
  • Crystal Packing : Isoxazoles with halogen substituents (e.g., 4-(4-chlorophenyl)) form isostructural crystals with slight adjustments to accommodate halogens, whereas naphthalene derivatives may exhibit unique packing due to bulkier substituents .

Biological Activity

3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, antibacterial, antifungal, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse pharmacological properties. The presence of the chloromethyl group and the naphthalene moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit promising antiviral properties. For instance, a study evaluating similar isoxazoline derivatives found that they displayed significant inhibitory effects against the influenza A virus. The half-maximal inhibitory concentration (IC50) values were reported in low to mid-micromolar ranges, indicating moderate efficacy compared to standard antiviral agents like Rimantadine. Notably, the selectivity index (SI) values suggested low cytotoxicity towards host cells, which is crucial for therapeutic applications.

CompoundIC50 (μM)CC50 (μM)SI
This compoundTBDTBDTBD
Rimantadine67 ± 8406 ± 266

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of isoxazole derivatives have also been explored. In one study, various isoxazolines were screened against gram-positive bacteria and fungal strains. The results showed moderate activity against certain bacterial strains such as Bacillus subtilis and Staphylococcus aureus, as well as fungal pathogens like Candida albicans.

CompoundMinimum Inhibitory Concentration (MIC, μg/mL)
This compoundTBD
Amphotericin B0.04–1.5
Vancomycin0.25–2

Anticancer Activity

The anticancer potential of isoxazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain isoxazolines exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For example, compounds related to this compound have shown IC50 values ranging from 17.7 to 58.8 µM against breast and colon cancer cell lines.

Cell LineIC50 (μM)
MCF-7 (Breast)TBD
HCT-116 (Colon)TBD
A-549 (Lung)TBD

The mechanism by which this compound exerts its biological effects remains an area for further investigation. Preliminary studies suggest that it may interfere with viral replication processes or inhibit key enzymes involved in bacterial and fungal metabolism.

Case Studies

  • Antiviral Efficacy : A study on structurally similar compounds demonstrated that modifications in the isoxazole ring significantly affected antiviral potency against influenza A virus strains.
  • Anticancer Research : Clinical trials involving related isoxazole derivatives have indicated their potential as adjunct therapies in cancer treatment protocols, particularly in resistant cancer types.

Q & A

Q. What are the common synthetic routes for 3-(Chloromethyl)-5-(2-naphthalenyl)isoxazole, and how can reaction conditions be optimized?

The compound is typically synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, followed by chlorination. Key steps include:

  • Oxime formation : Substituted benzaldehyde reacts with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates .
  • Cyclization : Oximes undergo cyclization using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to yield isoxazole-methanol intermediates .
  • Chlorination : The methanol group is replaced with chlorine using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) .
    Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and improves yield (80–90%) by enhancing regioselectivity and minimizing by-products .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., chloromethyl at C3, naphthalenyl at C5) and aromatic proton environments .
    • IR : Confirms functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₄H₁₁ClNO) .
  • Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/O ratios .

Q. How is the biological activity of this compound initially screened in vitro?

  • Antimicrobial Assays :
    • Bacterial Strains : Test against E. coli (Gram-negative) and S. aureus (Gram-positive) using agar diffusion or microdilution (MIC ≤ 25 µg/mL indicates activity) .
    • Fungal Strains : Evaluate against C. albicans and A. niger with similar methods .
  • Enzyme Inhibition :
    • Glutathione Reductase (GR) : Measure IC₅₀ (e.g., 0.059 µM for 3-(4-chlorophenyl) isoxazole derivatives) via NADPH oxidation assays .
    • Glutathione S-Transferase (GST) : Competitive inhibition is assessed using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?

  • Catalyst Design : Use heterogeneous catalysts (e.g., CuI or Pd/C) to direct cycloaddition toward the 3,5-disubstituted isoxazole core, minimizing 4-substituted by-products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize transition states, favoring the desired regiochemistry .
  • Microwave Irradiation : Enhances reaction homogeneity and reduces isomer formation (yield improvement: ~15–20%) .

Q. What mechanistic insights explain the enzyme inhibition by this compound derivatives?

  • GR Inhibition :
    • Uncompetitive Binding : Derivatives like 3-(4-chlorophenyl) isoxazole bind to the GR-NADPH complex, disrupting substrate turnover (KI = 0.011 ± 0.002 µM) .
    • Structural Dependence : Chlorine at the 3-position (vs. 5-position) increases inhibitory potency 2-fold due to enhanced hydrophobic interactions with the enzyme’s active site .
  • GST Inhibition :
    • Competitive Binding : Bromophenyl derivatives block the CDNB-binding pocket (IC₅₀ = 0.099 µM) .

Q. How can X-ray crystallography aid in understanding the structural and electronic properties of this compound?

  • Crystal Structure Analysis :
    • Unit Cell Parameters : Triclinic system with a = 8.48 Å, b = 8.64 Å, c = 16.86 Å, and angles α = 100.4°, β = 103.6°, γ = 94.97° .
    • Intermolecular Interactions : Chloromethyl and naphthalenyl groups engage in π-π stacking (3.5–4.0 Å) and C–H···Cl hydrogen bonding, influencing crystallinity and stability .
  • Electron Density Maps : Reveal charge distribution across the isoxazole ring, guiding DFT calculations for reactivity predictions .

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